3-(4-Hydroxybutoxy)benzoic acid
Overview
Description
3-(4-Hydroxybutoxy)benzoic acid is an organic compound that belongs to the class of hydroxybenzoic acids. These compounds are characterized by a benzene ring substituted with a carboxyl group and a hydroxyl group. The presence of the 4-hydroxybutoxy group in this compound adds unique properties that make it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Hydroxybutoxy)benzoic acid typically involves the reaction of 4-hydroxybutanol with benzoic acid derivatives. One common method is the esterification of benzoic acid with 4-hydroxybutanol in the presence of an acid catalyst, such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts and solvents that can be easily recycled also makes the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
3-(4-Hydroxybutoxy)benzoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxyl group can be reduced to form an alcohol.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed
Oxidation: Formation of 3-(4-oxobutoxy)benzoic acid.
Reduction: Formation of 3-(4-hydroxybutoxy)benzyl alcohol.
Substitution: Formation of various substituted benzoic acid derivatives.
Scientific Research Applications
3-(4-Hydroxybutoxy)benzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential antioxidant properties and effects on cellular processes.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Used in the production of polymers, resins, and other materials with specific functional properties.
Mechanism of Action
The mechanism of action of 3-(4-Hydroxybutoxy)benzoic acid involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The hydroxyl group can scavenge free radicals, reducing oxidative stress in cells.
Enzyme Inhibition: It can inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation.
Signal Transduction: It may modulate signaling pathways related to cell growth and apoptosis, contributing to its potential anticancer effects.
Comparison with Similar Compounds
3-(4-Hydroxybutoxy)benzoic acid can be compared with other hydroxybenzoic acids, such as:
Salicylic Acid: Known for its use in acne treatment and as a precursor to aspirin.
p-Hydroxybenzoic Acid: Commonly used as a preservative in food and cosmetics.
Protocatechuic Acid: Studied for its antioxidant and anti-inflammatory properties.
Uniqueness
The presence of the 4-hydroxybutoxy group in this compound imparts unique solubility and reactivity characteristics, making it distinct from other hydroxybenzoic acids
Properties
IUPAC Name |
3-(4-hydroxybutoxy)benzoic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O4/c12-6-1-2-7-15-10-5-3-4-9(8-10)11(13)14/h3-5,8,12H,1-2,6-7H2,(H,13,14) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSNIWISFIJDOTH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OCCCCO)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.